molecular formula C24H24N4O5 B2568286 N-(3,4-dimethoxybenzyl)-2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide CAS No. 941981-03-9

N-(3,4-dimethoxybenzyl)-2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

Cat. No.: B2568286
CAS No.: 941981-03-9
M. Wt: 448.479
InChI Key: IPNNJKVWPJEEMY-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazin-4-one core substituted at position 2 with a 4-methoxyphenyl group. The acetamide side chain is N-linked to a 3,4-dimethoxybenzyl moiety.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O5/c1-31-18-7-5-17(6-8-18)19-13-20-24(30)27(10-11-28(20)26-19)15-23(29)25-14-16-4-9-21(32-2)22(12-16)33-3/h4-13H,14-15H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNNJKVWPJEEMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxybenzyl)-2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by a unique structure that includes a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities. The presence of methoxy groups and an acetamide functional group further enhances its potential as a bioactive agent.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit anticancer properties. For instance, derivatives of pyrazolo[1,5-a]pyrazine have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell proliferation and survival .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Studies have demonstrated that related compounds can inhibit the production of pro-inflammatory cytokines and reduce nitric oxide (NO) production in macrophage cell lines. This suggests a potential mechanism for mitigating inflammatory responses .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
  • Modulation of Gene Expression : The compound may influence the expression of genes related to apoptosis and inflammation through transcriptional regulation.
  • Interaction with Cellular Signaling Pathways : It is likely that this compound interacts with various signaling pathways (e.g., MAPK, NF-κB) that are critical in cancer and inflammatory processes .

Study 1: Anticancer Efficacy

A study investigated the anticancer effects of a related pyrazolo compound on breast cancer cell lines. The results indicated a significant reduction in cell viability and induction of apoptosis at micromolar concentrations . This suggests that this compound may exhibit similar efficacy.

Study 2: Anti-inflammatory Properties

In another study focusing on inflammatory responses in RAW 264.7 macrophages, compounds with similar structures were found to significantly inhibit LPS-induced NO production without inducing cytotoxicity . This highlights the potential for this compound to act as an anti-inflammatory agent.

Data Tables

Biological Activity Observed Effects References
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryInhibition of NO production
AntimicrobialActivity against pathogenic bacteria

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to N-(3,4-dimethoxybenzyl)-2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide. For instance, derivatives of pyrazolo[1,5-a]pyrazine have shown significant growth inhibition against various cancer cell lines. In particular, compounds exhibiting structural similarities have demonstrated effectiveness against breast cancer (MDA-MB-231) and lung cancer (A549) cell lines, with growth inhibition percentages reaching up to 75% in some cases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary assays suggest that it possesses activity against both Gram-positive and Gram-negative bacteria. The disc diffusion method revealed that certain derivatives exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, indicating a potential for development as an antimicrobial agent .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, compounds in this class have been investigated for anti-inflammatory properties. Some studies indicate that they can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response. This suggests that this compound may serve as a basis for developing new anti-inflammatory drugs .

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the pyrazole ring through cyclization reactions.
  • Introduction of the methoxy groups via methylation processes.
  • Coupling reactions to attach the benzyl and acetamide moieties.

These synthetic strategies are crucial for optimizing yield and purity, which directly influence biological activity.

Case Study: Anticancer Activity

A study published in ACS Omega examined a series of pyrazolo derivatives similar to this compound. The results indicated that specific modifications to the pyrazole structure enhanced anticancer efficacy against multiple cell lines, with IC50 values significantly lower than those of standard chemotherapeutics .

Case Study: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of a related compound. The study utilized both in vitro and in vivo models to assess efficacy against bacterial infections. Results indicated that the compound not only inhibited bacterial growth but also showed low toxicity towards human cells, making it a promising candidate for further development as an antibacterial agent .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Name Core Structure Substituents (Position 2) Acetamide Side Chain Molecular Weight XlogP
Target Compound Pyrazolo[1,5-a]pyrazin-4-one 4-Methoxyphenyl 3,4-Dimethoxybenzyl ~478.5* ~2.8*
N-(Dihydrobenzodioxin-6-yl) analog () Pyrazolo[1,5-a]pyrazin-4-one 3,4-Dimethoxyphenyl 2,3-Dihydrobenzodioxin-6-yl 462.46 2.5
N-(3-Fluoro-4-methylphenyl) analog () Pyrazolo[1,5-a]pyrazin-4-one Benzo[1,3]dioxol-5-yl 3-Fluoro-4-methylphenyl 464.44 3.1
N-Benzyl analog () Pyrazolo[1,5-a]pyrazin-4-one 4-Ethoxyphenyl Benzyl 410.45 2.7
Pyrazolo[3,4-b]pyridine analog () Pyrazolo[3,4-b]pyridin-6-one 4-Chlorophenyl 4-Methoxyphenyl 498.0 3.9

*Estimated based on analogous structures.

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